3,4,5-trimethoxy-N'-(2-methylbenzoyl)benzohydrazide
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Overview
Description
3,4,5-trimethoxy-N’-(2-methylbenzoyl)benzohydrazide is a chemical compound with the molecular formula C18H20N2O5. It is known for its unique structure, which includes three methoxy groups attached to a benzene ring and a hydrazide linkage to a 2-methylbenzoyl group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N’-(2-methylbenzoyl)benzohydrazide typically involves the reaction of 3,4,5-trimethoxybenzoic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with 2-methylbenzoyl chloride under basic conditions to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for 3,4,5-trimethoxy-N’-(2-methylbenzoyl)benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
3,4,5-trimethoxy-N’-(2-methylbenzoyl)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium methoxide (NaOCH3) or other nucleophiles can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines.
Scientific Research Applications
3,4,5-trimethoxy-N’-(2-methylbenzoyl)benzohydrazide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and toxicology.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxy-N’-(2-methylbenzoyl)benzohydrazide involves its interaction with specific molecular targets. The compound’s hydrazide group can form hydrogen bonds with biological molecules, potentially affecting their function. Additionally, the methoxy groups may enhance its ability to penetrate cell membranes, increasing its bioavailability .
Comparison with Similar Compounds
Similar Compounds
3,4,5-trimethoxybenzoic acid: Shares the trimethoxybenzene core but lacks the hydrazide and 2-methylbenzoyl groups.
2-methylbenzoylhydrazide: Contains the hydrazide and 2-methylbenzoyl groups but lacks the trimethoxybenzene core.
Uniqueness
3,4,5-trimethoxy-N’-(2-methylbenzoyl)benzohydrazide is unique due to its combination of the trimethoxybenzene core and the hydrazide linkage to a 2-methylbenzoyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for research .
Properties
Molecular Formula |
C18H20N2O5 |
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Molecular Weight |
344.4 g/mol |
IUPAC Name |
3,4,5-trimethoxy-N'-(2-methylbenzoyl)benzohydrazide |
InChI |
InChI=1S/C18H20N2O5/c1-11-7-5-6-8-13(11)18(22)20-19-17(21)12-9-14(23-2)16(25-4)15(10-12)24-3/h5-10H,1-4H3,(H,19,21)(H,20,22) |
InChI Key |
LMIVYBIETNZLGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NNC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Origin of Product |
United States |
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